5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one
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Overview
Description
5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[1,2,3-cd]indole core, followed by the introduction of the hydroxy, morpholino, and phenoxy groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and morpholino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets. The hydroxy and morpholino groups can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-6,7,8,3’,4’-pentamethoxyflavone: A polymethoxyflavone with antioxidant properties.
4-hydroxy-5-methyl-3(2H)-furanone: A compound with a similar hydroxy group but different core structure.
Uniqueness
5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one is unique due to its combination of hydroxy, morpholino, and phenoxy groups on a naphtho[1,2,3-cd]indole core. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H20N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
10-hydroxy-11-morpholin-4-yl-12-phenoxy-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C25H20N2O4/c28-23-17-9-5-4-8-16(17)18-14-26-21-19(18)20(23)24(29)22(27-10-12-30-13-11-27)25(21)31-15-6-2-1-3-7-15/h1-9,14,26,29H,10-13H2 |
InChI Key |
CXHBFUZIGMQPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=C4C(=CNC4=C2OC5=CC=CC=C5)C6=CC=CC=C6C3=O)O |
Origin of Product |
United States |
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